Décarestrictine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Decarestrictine D, closely related to Decarestrictine A, involves stereoselective oxygenation of (2Z,4E)-alkadienyl alcohol, synthesized through a nickel-catalyzed coupling reaction. This process highlights the efficiency and protective-group-dependent yield, particularly with tri-MOM protective groups, showcasing the complexity and challenges in synthesizing such molecules (Kobayashi et al., 2005).

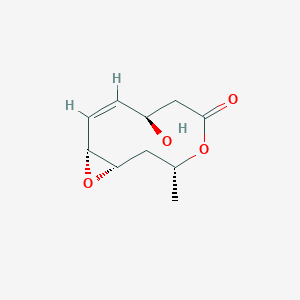

Molecular Structure Analysis

The molecular structure of Decarestrictine L, another member of the decarestrictine family, was elucidated through total synthesis utilizing a C2 symmetrical diepoxide chiral synthon, demonstrating the intricate stereocontrolled construction of its tetrahydropyranyl nucleus (Machinaga & Kibayashi, 1993).

Chemical Reactions and Properties

The synthesis routes of Decarestrictines often involve key steps such as ring-closing metathesis (RCM) and Yamaguchi esterification. These methods are crucial for constructing the core structure and highlighting the stereoselectivity and functional group compatibility required for these complex molecules (Gupta & Kumar, 2008).

Physical Properties Analysis

Detailed analysis of physical properties specific to Decarestrictine A is not directly available; however, the physical properties of such compounds can generally be inferred from their molecular structure, such as solubility, melting points, and optical rotation, which are critical for their biological activity and synthesis optimization.

Chemical Properties Analysis

The chemical properties of decarestrictines, including reactivity, stability, and functional group characteristics, play a significant role in their synthesis and potential biological activities. For instance, the protective-group-dependent efficiency in the macrocyclization process illustrates the importance of understanding these properties for successful synthesis (Kobayashi et al., 2005).

Applications De Recherche Scientifique

Synthèse Totale

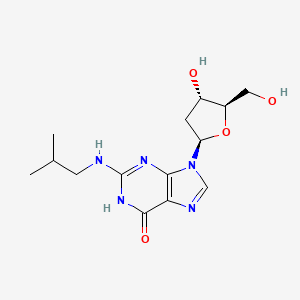

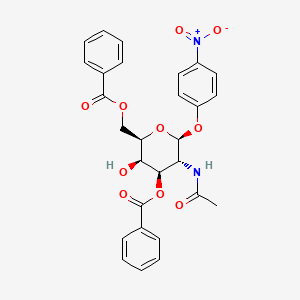

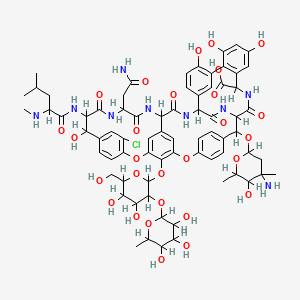

La Décarestrictine A a fait l'objet d'un intérêt dans le domaine de la synthèse totale {svg_1} {svg_2}. La synthèse totale fait référence à la synthèse chimique complète d'une molécule complexe, souvent un produit naturel, à partir de précurseurs simples disponibles dans le commerce. Elle implique généralement une série de réactions chimiques qui construisent le squelette de la molécule et installent des groupes fonctionnels {svg_3} {svg_4}.

Synthèse Stéréosélective

La this compound a été utilisée dans la synthèse stéréosélective {svg_5}. La synthèse stéréosélective est un concept clé dans le domaine de la chimie organique, qui vise la formation préférentielle d'un stéréoisomère par rapport à un autre. La synthèse de la this compound utilise la résolution cinétique hydrolytique de Jacobsen, l'ouverture de cycle régiosélective de l'époxyde et la macrolactonisation de Yamaguchi comme étapes clés {svg_6}.

Métathèse de Cyclisation

La synthèse de la this compound implique l'utilisation de la métathèse de cyclisation (RCM) comme étape clé {svg_7}. La RCM est une méthode puissante pour la formation de liaisons doubles carbone-carbone à l'aide de catalyseurs à base de ruthénium {svg_8}.

Inhibition de la Biosynthèse du Cholestérol

La this compound s'est avérée inhiber la biosynthèse du cholestérol {svg_9}. Cela en fait un candidat potentiel pour le développement de médicaments visant à contrôler les taux de cholestérol {svg_10}.

Activité Antifongique

Les Décarestrictines, y compris la this compound, ont montré une forte activité antifongique {svg_11}. Cela en fait des candidats potentiels pour le développement de nouveaux agents antifongiques {svg_12}.

Activité Antihelminthique

Les Décarestrictines ont également démontré une activité antihelminthique {svg_13}. Les antihelminthiques sont des médicaments qui expulsent les vers parasites (helminthes) du corps, en les étourdissant ou en les tuant {svg_14}.

Activité Phytotoxique

Les Décarestrictines ont montré une activité phytotoxique {svg_15}. Cela signifie qu'elles ont la capacité d'inhiber la croissance des plantes, ce qui pourrait avoir des implications dans le domaine de la lutte contre les mauvaises herbes {svg_16}.

Applications Thérapeutiques Potentielles

Compte tenu des activités biologiques de la this compound, elle pourrait avoir des applications thérapeutiques potentielles. Sa capacité à inhiber la biosynthèse du cholestérol pourrait être exploitée dans le traitement des affections liées au cholestérol élevé. De même, ses activités antifongiques et antihelminthiques pourraient conduire au développement de nouveaux traitements contre les infections fongiques et parasitaires {svg_17} {svg_18}.

Mécanisme D'action

Target of Action

Decarestrictine A is a member of the decarestrictines, a class of secondary metabolites isolated from various Penicillium strains It is known that decarestrictines exhibit interesting activity in cell line tests with hep-g2 liver cells due to an inhibitory effect on cholesterol biosynthesis .

Mode of Action

It is known that decarestrictines, including decarestrictine a, inhibit the de novo formation of cholesterol

Biochemical Pathways

Decarestrictine A affects the biochemical pathway of cholesterol biosynthesis . By inhibiting this pathway, Decarestrictine A can potentially disrupt the production of cholesterol, a crucial component of cell membranes and a precursor for the synthesis of other important biomolecules. The downstream effects of this disruption would depend on the specific cellular context and could include alterations in membrane fluidity and function, as well as changes in the synthesis of molecules derived from cholesterol.

Result of Action

The molecular and cellular effects of Decarestrictine A’s action are likely to be diverse, given its role in inhibiting cholesterol biosynthesis . This could potentially affect a wide range of cellular processes, from membrane function to signal transduction.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(1S,3R,7R,8Z,10R)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-6-4-9-8(14-9)3-2-7(11)5-10(12)13-6/h2-3,6-9,11H,4-5H2,1H3/b3-2-/t6-,7+,8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWPVPJYCLLPQL-PHKLUEOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)C=CC(CC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](O2)/C=C\[C@@H](CC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Decarestrictine A is a 10-membered lactone, a type of organic compound, that belongs to the decarestrictine family. It is primarily known for its ability to inhibit cholesterol biosynthesis. [, , , ]

A: Decarestrictine A is produced by certain fungal species, notably Penicillium simplicissimum and Penicillium corylophilum. [, ]

A: Yes, in vitro studies using the HEP-G2 cell line have confirmed the cholesterol biosynthesis inhibition by Decarestrictine A. This effect has also been observed in vivo, further supporting its potential as a cholesterol-lowering agent. []

ANone: Unfortunately, the provided abstracts do not explicitly state the molecular formula and weight of Decarestrictine A. Further research in chemical databases or the original research papers would be necessary to obtain this information.

A: Decarestrictine A shares a common structural motif with other decarestrictines: a 10-membered lactone ring. The specific structural differences between Decarestrictine A and other members of the family, such as variations in the oxygenation pattern between C-3 and C-7, are not detailed in these abstracts. []

A: While the provided abstracts don't offer specific spectroscopic data for Decarestrictine A, they mention that its structure, along with other decarestrictines, has been elucidated using various spectroscopic techniques. These techniques likely include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). [, , ]

A: Decarestrictines are produced through a polyketide biosynthetic pathway. Research using isotope-labeled precursors, like 13C-labeled acetates and malonic acid, has confirmed their origin from a common pentaketide precursor. []

A: Yes, manipulating the pH during fermentation can significantly influence the production of specific decarestrictines. This manipulation allows researchers to direct the fermentation process to yield desired members of the decarestrictine family. [, ]

A: Yes, Decarestrictine A belongs to a family of structurally related compounds called decarestrictines. These compounds share a 10-membered lactone ring but differ in their oxygenation patterns and substituents. Examples of other decarestrictines include Decarestrictine B, C1, C2, D, E, F, G, H, I, J, L, M, N, and O. [, , , , , , , , , , , , , , , , , , , ]

A: Decarestrictine A and D are members of the same family of compounds and share a similar core structure. During fermentation, Decarestrictine A can be converted into Decarestrictine D under acidic conditions. This conversion is not enzyme-catalyzed, but rather a non-enzymatic process, highlighting the complex interplay of factors influencing the production of specific decarestrictines. []

A: Yes, several decarestrictines, including Decarestrictine D, I, J, L, and O, have been successfully synthesized. These syntheses typically involve multiple steps and often employ strategies like ring-closing metathesis (RCM) and stereoselective reactions to construct the 10-membered lactone ring and install the correct stereochemistry. [, , , , , , , , , , , , , ]

A: Yes, recent research has identified a polyketide cyclase enzyme, DcsB, involved in the biosynthesis of Decarestrictine C1. DcsB catalyzes the formation of the medium-ring lactone structure, a challenging step in chemical synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)

![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxy](/img/no-structure.png)

![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)

![2-[4-(Aminomethyl)piperidin-1-yl]isoindole-1,3-dione](/img/structure/B1147164.png)